methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds, such as quinoline–benzothiazole-based chemosensors, have been used for the detection of in3+ ions .
Mode of Action
It can be inferred from related compounds that it may involve ligand-to-ligand charge transfer (llct) and ligand-to-metal charge transfer (lmct) mechanisms .
Biochemical Pathways
Similar compounds have been involved in the detection of metal ions, suggesting a potential role in metal ion homeostasis .
Result of Action
Related compounds have been used as chemosensors, indicating a potential role in signal transduction .
Action Environment
The action environment of this compound is likely to be influenced by various factors such as pH, temperature, and the presence of other ions. For instance, a related compound has been shown to work in a pH range of 4–8 without interference from other competing ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzothiazole with cinnamoyl chloride in the presence of a base to form the cinnamoylimino derivative. This intermediate is then brominated using bromine or a brominating agent to introduce the bromo group. Finally, the esterification of the resulting compound with methyl acetate under acidic conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Methyl cinnamate: A related compound with similar structural features but different biological activities.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
Methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group and the cinnamoylimino moiety enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b10-7+,21-19? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNENZSJLUAAS-PIQKCNJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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